molecular formula C20H22N2O3 B5635014 5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No. B5635014
M. Wt: 338.4 g/mol
InChI Key: AFUDSWMBPZLGSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those structurally related to 5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol, typically involves multi-step reactions that may include cyclization of azoalkenes with alcohols, thiols, and phenols or reactions of conjugated azoalkenes to form the desired pyrazolone derivatives. An example is the synthesis of 1-substituted 4-alkoxy-, 4-alkylthio-, and 4-aryloxy-1H-pyrazol-5(2H)-ones from the reaction of conjugated azoalkenes with alcohols, thiols, and phenols, demonstrating the versatility of synthesis approaches for compounds within this class (Attanasi et al., 1997).

Molecular Structure Analysis

Molecular structure and spectroscopic data are crucial for understanding the chemical behavior of compounds. Studies involving DFT (Density Functional Theory) calculations, such as those on similar molecules, reveal detailed insights into the geometry, vibrational spectra, and molecular parameters like bond lengths and angles. These studies also explore the intramolecular charge transfer and molecular electrostatic potential, providing a comprehensive understanding of the compound's molecular structure (A. Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to a variety of products depending on the reactants and conditions used. The synthesis of azoic compounds from pyrazolyl-diazonium chloride and phenolic derivatives is one example, demonstrating the reactive versatility of the pyrazole moiety and its potential for producing a wide range of chemical entities (Bercean et al., 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in the application and handling of chemical compounds. X-ray crystallography provides a direct method for determining the three-dimensional structure of a molecule, which is essential for understanding its physical behavior and interactions with other molecules. Studies on similar compounds have detailed their crystalline structures, including intermolecular interactions and stability, which are critical for predicting solubility and reactivity (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Spectroscopic methods like NMR and IR spectroscopy, combined with theoretical calculations, offer insights into the electronic structure, functional groups, and potential sites of reactivity. These analyses are crucial for understanding the compound's behavior in chemical reactions and its interaction with biological systems (S. A. Halim & M. Ibrahim, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were to be used as a drug, its mechanism of action could involve interactions with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and its potential biological effects. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could potentially involve further studies of its synthesis, its reactivity, and its potential uses. For example, this compound could potentially be studied as a precursor to other compounds, or it could be investigated for potential applications in fields such as medicine or materials science .

properties

IUPAC Name

5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-5-14-6-8-15(9-7-14)25-20-13(2)21-22-19(20)17-11-10-16(24-3)12-18(17)23/h6-12,23H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUDSWMBPZLGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

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